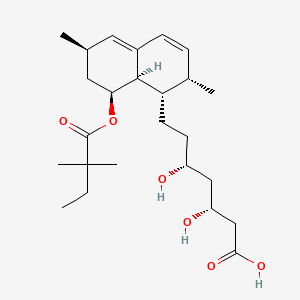

シムバスタチン酸

概要

説明

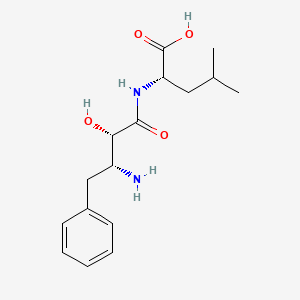

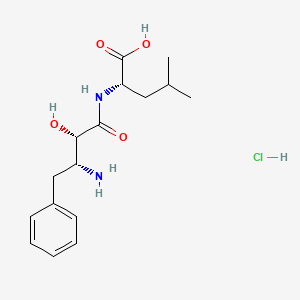

テニバスタチンは、シムバスタチン酸またはシムバスタチンヒドロキシ酸としても知られており、ラクトン前駆体であるシムバスタチンから生成される薬理学的に活性な代謝物です。これは、コレステロール合成に不可欠な酵素である3-ヒドロキシ-3-メチルグルタリルコエンザイムAレダクターゼ(HMG-CoAレダクターゼ)の強力な可逆的阻害剤です。この酵素を阻害することで、テニバスタチンはコレステロール合成を抑制し、肝臓による低密度リポタンパク質(LDL)の取り込みを増加させ、その結果、血中コレステロール値が低下します .

科学的研究の応用

Tenivastatin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the inhibition of HMG-CoA reductase and its effects on cholesterol synthesis.

Biology: Investigated for its role in cellular processes, including lipid metabolism and cell signaling.

Medicine: Explored for its potential therapeutic effects in treating hyperlipidemia and preventing cardiovascular diseases.

Industry: Utilized in the development of cholesterol-lowering drugs and formulations

作用機序

テニバスタチンは、HMG-CoAをメバロン酸(コレステロールの前駆体)に変換する酵素であるHMG-CoAレダクターゼを阻害することによってその効果を発揮します。この酵素を競合的に阻害することによって、テニバスタチンは肝臓におけるコレステロールの合成を抑制します。これにより、肝臓によるLDLの取り込みが増加し、血中コレステロール値が低下します。HMG-CoAレダクターゼの阻害は、さまざまな細胞機能に不可欠なイソプレノイドの産生など、他の経路にも影響を与えます .

6. 類似の化合物との比較

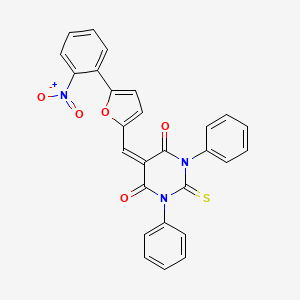

テニバスタチンは、アトルバスタチン、ロサルバスタチン、プラバスタチン、ロバスタチンなど、他のHMG-CoAレダクターゼ阻害剤に似ています。

- アトルバスタチン

- ロサルバスタチン

- プラバスタチン

- ロバスタチン

ユニークさ: テニバスタチンは、その特異的な構造と薬物動態特性でユニークです。これはシムバスタチンに由来し、HMG-CoAレダクターゼ阻害剤としての効力と有効性に寄与する独特のヒドロキシ酸形を持っています .

生化学分析

Biochemical Properties

Tenivastatin is involved in several biochemical reactions, primarily through its interaction with HMG-CoA reductase. By inhibiting this enzyme, tenivastatin reduces the synthesis of cholesterol. Additionally, tenivastatin interacts with organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporting polypeptide 3A1 (OATP3A1). OATP1B1 is expressed on the sinusoidal membrane of hepatocytes and plays a crucial role in the hepatic elimination of drugs, including statins. OATP3A1, predominantly expressed in the heart, modulates the exposure of cardiac tissue to tenivastatin .

Cellular Effects

Tenivastatin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to upregulate the expression of IQGAP2 gene while repressing IQGAP1 and IQGAP3 genes in hepatocellular carcinoma cells. This modulation of gene expression leads to increased cell mortality in HepG2 cell lines. Tenivastatin also interacts with enzymes such as JNK, HDAC6, and HDAC8, further influencing cellular functions .

Molecular Mechanism

At the molecular level, tenivastatin exerts its effects by binding to the active site of HMG-CoA reductase, thereby inhibiting its activity. This inhibition reduces the synthesis of cholesterol and increases the uptake of LDL by liver cells. Tenivastatin also exhibits interactions with the active sites of JNK, HDAC6, and HDAC8, which are involved in various cellular processes. These interactions contribute to the compound’s ability to modulate gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tenivastatin have been observed to change over time. The compound is stable under standard conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that tenivastatin maintains its efficacy in reducing cholesterol levels and modulating gene expression over extended periods. Prolonged exposure to tenivastatin may lead to adaptive changes in cellular functions .

Dosage Effects in Animal Models

The effects of tenivastatin vary with different dosages in animal models. At lower doses, tenivastatin effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, tenivastatin can lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Tenivastatin is involved in several metabolic pathways, primarily through its interaction with HMG-CoA reductase. It also interacts with enzymes such as JNK, HDAC6, and HDAC8, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s ability to modulate cholesterol synthesis and cellular metabolism .

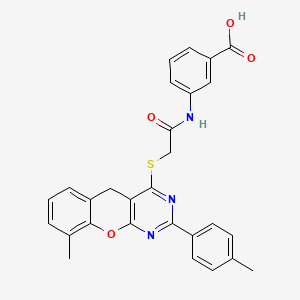

Transport and Distribution

Tenivastatin is transported and distributed within cells and tissues through interactions with transporters such as OATP1B1 and OATP3A1. These transporters facilitate the uptake of tenivastatin into hepatocytes and cardiomyocytes, respectively. The localization and accumulation of tenivastatin within these cells are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of tenivastatin is influenced by targeting signals and post-translational modifications. Tenivastatin is primarily localized in the cytoplasm, where it interacts with HMG-CoA reductase and other enzymes. This localization is essential for its inhibitory effects on cholesterol synthesis and modulation of cellular functions .

準備方法

合成経路および反応条件: テニバスタチンは、シムバスタチンからの加水分解によって合成されます。このプロセスは、シムバスタチン中のラクトン環を対応するヒドロキシ酸形に変換することを含みます。この反応は通常、水酸化ナトリウムなどのアルカリ性媒体を必要とし、完全な変換を確実にするために制御された温度条件下で行われます .

工業生産方法: テニバスタチンの工業生産は、シムバスタチンの大規模な加水分解を含みます。このプロセスは、高収率と高純度を実現するように最適化されています。温度、pH、反応時間など、反応条件は慎重に制御されています。生成物はその後、結晶化やクロマトグラフィーなどの技術を使用して精製され、純粋な形態のテニバスタチンが得られます .

化学反応の分析

反応の種類: テニバスタチンは、次のようなさまざまな化学反応を起こします。

酸化: テニバスタチンは酸化されて対応するケトンまたはアルデヒドを形成することができます。

還元: 還元反応は、テニバスタチンを対応するアルコールに変換することができます。

置換: テニバスタチンは、官能基が他の基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤が含まれます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、テニバスタチンの酸化はケトンを生み出す可能性があり、還元はアルコールを生み出す可能性があります .

4. 科学研究への応用

テニバスタチンは、科学研究において幅広い用途があります。

化学: HMG-CoAレダクターゼの阻害とそのコレステロール合成への影響を研究するためのモデル化合物として使用されます。

生物学: 脂質代謝や細胞シグナル伝達など、細胞プロセスにおける役割について調査されています。

医学: 高脂血症の治療や心血管疾患の予防における潜在的な治療効果について探求されています。

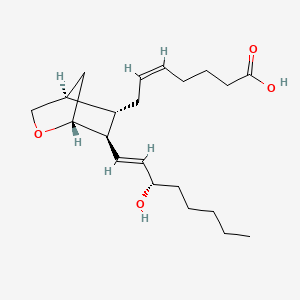

類似化合物との比較

Tenivastatin is similar to other HMG-CoA reductase inhibitors, such as:

- Atorvastatin

- Rosuvastatin

- Pravastatin

- Lovastatin

Uniqueness: Tenivastatin is unique in its specific structure and pharmacokinetic properties. It is derived from simvastatin and has a distinct hydroxy acid form, which contributes to its potency and effectiveness as an HMG-CoA reductase inhibitor .

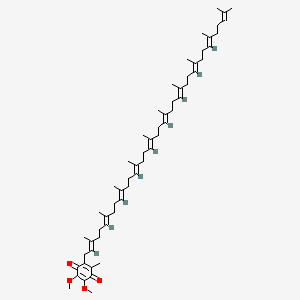

特性

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLXKKNPFMNSFA-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880249 | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121009-77-6 | |

| Record name | Tenivastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

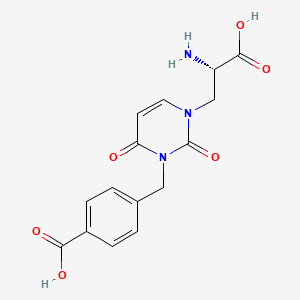

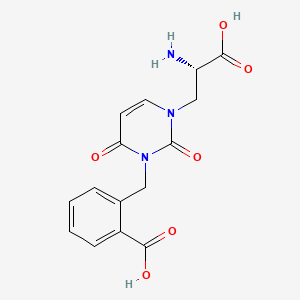

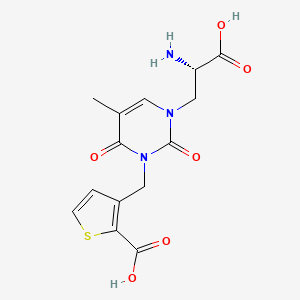

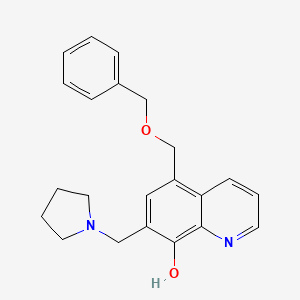

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)

![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)